(2R,3S)-2-Aminobutane-1,3-diol (2R,3S)-2-Aminobutane-1,3-diol
Brand Name: Vulcanchem
CAS No.: 108102-50-7
VCID: VC0111100
InChI: InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1
SMILES: CC(C(CO)N)O
Molecular Formula: C4H11NO2
Molecular Weight: 105.14 g/mol

(2R,3S)-2-Aminobutane-1,3-diol

CAS No.: 108102-50-7

Reference Standards

VCID: VC0111100

Molecular Formula: C4H11NO2

Molecular Weight: 105.14 g/mol

(2R,3S)-2-Aminobutane-1,3-diol - 108102-50-7

CAS No. 108102-50-7
Product Name (2R,3S)-2-Aminobutane-1,3-diol
Molecular Formula C4H11NO2
Molecular Weight 105.14 g/mol
IUPAC Name (2R,3S)-2-aminobutane-1,3-diol
Standard InChI InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1
Standard InChIKey MUVQIIBPDFTEKM-IUYQGCFVSA-N
Isomeric SMILES C[C@@H]([C@@H](CO)N)O
SMILES CC(C(CO)N)O
Canonical SMILES CC(C(CO)N)O
Synonyms threoninol
PubChem Compound 6579452
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator